5-Hydroxytryptamine
5-Hydroxytryptamine
Serotonin, also known as 5-HT or enteramine, belongs to the class of organic compounds known as serotonins. Serotonins are compounds containing a serotonin moiety, which consists of an indole that bears an aminoethyl a position 2 and a hydroxyl group at position 5. Serotonin is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Serotonin has been found throughout most human tissues, and has also been primarily detected in feces, urine, blood, and cerebrospinal fluid. Within the cell, serotonin is primarily located in the cytoplasm. Serotonin can be converted into serotonin; which is catalyzed by the enzyme sodium-dependent serotonin transporter. In humans, serotonin is involved in the methadone action pathway, the ethylmorphine action pathway, the oxycodone action pathway, and the ropivacaine action pathway. Serotonin is also involved in the metabolic disorder called the dimethylthiambutene action pathway. Serotonin has been found to be associated with several diseases known as schizophrenia, brunner syndrome, hypothyroidism, and parkinson's disease; serotonin has also been linked to the inborn metabolic disorders including aromatic l-amino acid decarboxylase deficiency.
Serotonin is a primary amino compound that is the 5-hydroxy derivative of tryptamine. It has a role as a human metabolite, a mouse metabolite and a neurotransmitter. It is a monoamine molecular messenger, a primary amino compound, a member of phenols, a member of hydroxyindoles and a member of tryptamines. It derives from a tryptamine. It is a conjugate base of a serotonin(1+).
A biochemical messenger and regulator, synthesized from the essential amino acid L-TRYPTOPHAN. In humans it is found primarily in the central nervous system, gastrointestinal tract, and blood platelets. Serotonin mediates several important physiological functions including neurotransmission, gastrointestinal motility, hemostasis, and cardiovascular integrity. Multiple receptor families (RECEPTORS, SEROTONIN) explain the broad physiological actions and distribution of this biochemical mediator.
Serotonin is a primary amino compound that is the 5-hydroxy derivative of tryptamine. It has a role as a human metabolite, a mouse metabolite and a neurotransmitter. It is a monoamine molecular messenger, a primary amino compound, a member of phenols, a member of hydroxyindoles and a member of tryptamines. It derives from a tryptamine. It is a conjugate base of a serotonin(1+).
A biochemical messenger and regulator, synthesized from the essential amino acid L-TRYPTOPHAN. In humans it is found primarily in the central nervous system, gastrointestinal tract, and blood platelets. Serotonin mediates several important physiological functions including neurotransmission, gastrointestinal motility, hemostasis, and cardiovascular integrity. Multiple receptor families (RECEPTORS, SEROTONIN) explain the broad physiological actions and distribution of this biochemical mediator.
Brand Name:
Vulcanchem
CAS No.:
50-67-9
VCID:
VC0010506
InChI:
InChI=1S/C10H12N2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10/h1-2,5-6,12-13H,3-4,11H2
SMILES:
C1=CC2=C(C=C1O)C(=CN2)CCN
Molecular Formula:
C10H12N2O
Molecular Weight:
176.21 g/mol
5-Hydroxytryptamine
CAS No.: 50-67-9
Main Products
VCID: VC0010506
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol
CAS No. | 50-67-9 |
---|---|
Product Name | 5-Hydroxytryptamine |
Molecular Formula | C10H12N2O |
Molecular Weight | 176.21 g/mol |
IUPAC Name | 3-(2-aminoethyl)-1H-indol-5-ol |
Standard InChI | InChI=1S/C10H12N2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10/h1-2,5-6,12-13H,3-4,11H2 |
Standard InChIKey | QZAYGJVTTNCVMB-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1O)C(=CN2)CCN |
Canonical SMILES | C1=CC2=C(C=C1O)C(=CN2)CCN |
Melting Point | 167.5 °C |
Physical Description | Solid |
Description | Serotonin, also known as 5-HT or enteramine, belongs to the class of organic compounds known as serotonins. Serotonins are compounds containing a serotonin moiety, which consists of an indole that bears an aminoethyl a position 2 and a hydroxyl group at position 5. Serotonin is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Serotonin has been found throughout most human tissues, and has also been primarily detected in feces, urine, blood, and cerebrospinal fluid. Within the cell, serotonin is primarily located in the cytoplasm. Serotonin can be converted into serotonin; which is catalyzed by the enzyme sodium-dependent serotonin transporter. In humans, serotonin is involved in the methadone action pathway, the ethylmorphine action pathway, the oxycodone action pathway, and the ropivacaine action pathway. Serotonin is also involved in the metabolic disorder called the dimethylthiambutene action pathway. Serotonin has been found to be associated with several diseases known as schizophrenia, brunner syndrome, hypothyroidism, and parkinson's disease; serotonin has also been linked to the inborn metabolic disorders including aromatic l-amino acid decarboxylase deficiency. Serotonin is a primary amino compound that is the 5-hydroxy derivative of tryptamine. It has a role as a human metabolite, a mouse metabolite and a neurotransmitter. It is a monoamine molecular messenger, a primary amino compound, a member of phenols, a member of hydroxyindoles and a member of tryptamines. It derives from a tryptamine. It is a conjugate base of a serotonin(1+). A biochemical messenger and regulator, synthesized from the essential amino acid L-TRYPTOPHAN. In humans it is found primarily in the central nervous system, gastrointestinal tract, and blood platelets. Serotonin mediates several important physiological functions including neurotransmission, gastrointestinal motility, hemostasis, and cardiovascular integrity. Multiple receptor families (RECEPTORS, SEROTONIN) explain the broad physiological actions and distribution of this biochemical mediator. |
Solubility | 0.11 M 25.5 mg/mL |
Synonyms | 3-(2-AMINOETHYL)INDOL-5-OL;3-(2-AMINOETHYL)-5-HYDROXYINDOLE;3-(2-AMINO-ETHYL)-1H-INDOL-5-OL;5-HYDROXYTRYPTAMINE;AURORA KA-7815;3-(2-aminoethyl)-indol-5-o;3-(beta-aminoethyl)-5-hydroxyindole;5-hta |
Reference | 1: Volpi-Abadie J, Kaye AM, Kaye AD. Serotonin syndrome. Ochsner J. 2013 Winter;13(4):533-40. Review. PubMed PMID: 24358002; PubMed Central PMCID: PMC3865832. 2: Warkentin TE, Arnold DM, Nazi I, Kelton JG. The platelet serotonin-release assay. Am J Hematol. 2015 Jun;90(6):564-72. doi: 10.1002/ajh.24006. Epub 2015 May 3. Review. PubMed PMID: 25775976. 3: Buckley NA, Dawson AH, Isbister GK. Serotonin syndrome. BMJ. 2014 Feb 19;348:g1626. doi: 10.1136/bmj.g1626. PubMed PMID: 24554467. 4: Adnot S, Houssaini A, Abid S, Marcos E, Amsellem V. Serotonin transporter and serotonin receptors. Handb Exp Pharmacol. 2013;218:365-80. doi: 10.1007/978-3-642-38664-0_15. Review. PubMed PMID: 24092348. 5: Sepiashvili RI, Balmasova IP, Staurina LN. [Serotonin and its immune and physiological effects]. Ross Fiziol Zh Im I M Sechenova. 2013 Jan;99(1):17-32. Review. Russian. PubMed PMID: 23659053. 6: Fidalgo S, Ivanov DK, Wood SH. Serotonin: from top to bottom. Biogerontology. 2013 Feb;14(1):21-45. doi: 10.1007/s10522-012-9406-3. Epub 2012 Oct 26. Review. PubMed PMID: 23100172. 7: Holloway T, González-Maeso J. Epigenetic Mechanisms of Serotonin Signaling. ACS Chem Neurosci. 2015 Jul 15;6(7):1099-109. doi: 10.1021/acschemneuro.5b00033. Epub 2015 Mar 10. Review. PubMed PMID: 25734378; PubMed Central PMCID: PMC4838281. |
PubChem Compound | 5202 |
Last Modified | Nov 11 2021 |
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